![molecular formula C18H18N2O4 B2559342 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 714941-17-0](/img/structure/B2559342.png)
5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C18H18N2O4 . It has gained significant interest in the scientific community due to its potential applications.
Physical And Chemical Properties Analysis
The molecular weight of “5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is 296.329 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Structure and Tautomerism
The study of NH-pyrazoles, which are structurally related to the compound of interest, has revealed insights into their tautomerism, a property that could be pivotal in understanding chemical reactivity and stability. Compounds with phenol residues have shown unique tautomerism behaviors, highlighting the complex interplay of hydrogen bonding in their crystalline and solution states. This knowledge is fundamental in the design and synthesis of new materials and chemicals with tailored properties (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies on compounds featuring the pyrazole moiety and phenol derivatives offer valuable insights into their interaction with biological targets and electronic properties. These studies provide a basis for understanding the compound's potential bioactivity and material properties, contributing to drug design and material science (Viji et al., 2020).
Antioxidant Activity
Research into phenolic compounds, including structures similar to the compound , has demonstrated significant antioxidant activities. These activities are essential in various applications, including food preservation, pharmaceuticals, and cosmetics. Understanding the antioxidant mechanisms of these compounds can lead to the development of new antioxidants for industrial applications (León et al., 2014).
Antimicrobial and Antifungal Activities
Compounds containing the pyrazole ring and phenol derivatives have been explored for their antimicrobial and antifungal activities. Such research is crucial in the search for new antimicrobial agents amidst growing antibiotic resistance. By studying the activity spectrum and mechanism of action of these compounds, researchers can identify potential candidates for drug development (Ashok et al., 2016).
Corrosion Inhibition
Pyrazoline derivatives, closely related to the compound of interest, have shown promising results as corrosion inhibitors. These findings are vital for industries dealing with metal preservation, especially in acidic environments. By understanding the interaction of these compounds with metal surfaces, it's possible to develop more efficient and environmentally friendly corrosion inhibitors (Lgaz et al., 2020).
properties
IUPAC Name |
5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-12-8-9-13(14(21)10-12)18-17(11-19-20-18)24-16-7-5-4-6-15(16)22-2/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMRQYSHRYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
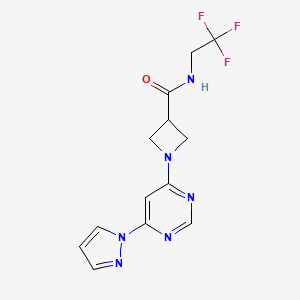

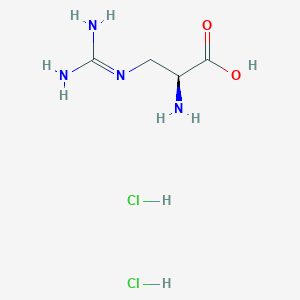
![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)

![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)
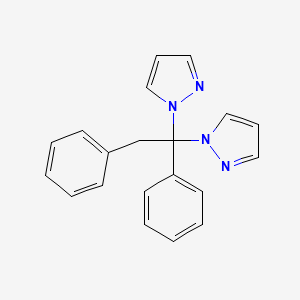
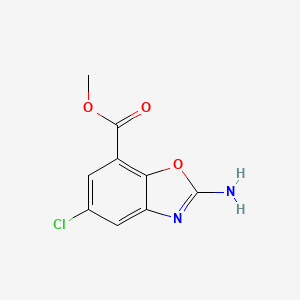
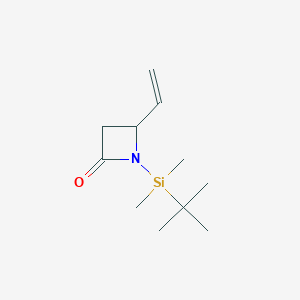
![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)